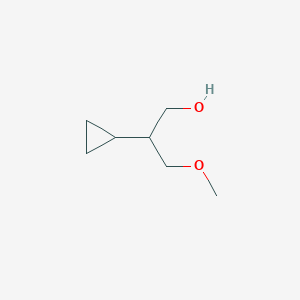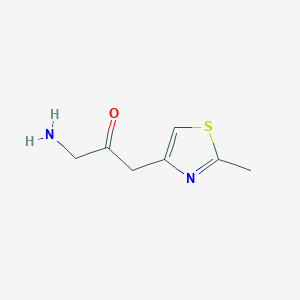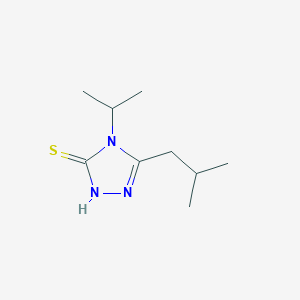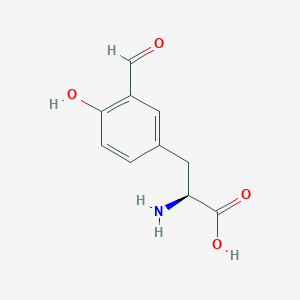![molecular formula C9H15ClO2S B13165135 Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)
Spiro[4.4]nonane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.4]nonane-1-sulfonyl chloride is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane backbone, which consists of two fused cyclohexane rings sharing a single carbon atom, and a sulfonyl chloride functional group attached to one of the carbon atoms in the spirocyclic system. The presence of the sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.4]nonane-1-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group into the spiro[4.4]nonane framework. One common method is the reaction of spiro[4.4]nonane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Starting Material: Spiro[4.4]nonane
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Spiro[4.4]nonane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of spiro[4.4]nonane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A related compound with a ketone functional group instead of a sulfonyl chloride group.
Spiro[4.5]decane-1,6-dione: A spirocyclic compound with a larger ring system and a ketone functional group.
Spiro[5.5]undecane-1,7-dione: Another spirocyclic compound with an even larger ring system and a ketone functional group.
Uniqueness
Spiro[4.4]nonane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and chemical properties compared to other spirocyclic compounds. This makes it a valuable reagent in various chemical transformations and applications.
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
spiro[4.4]nonane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2 |
InChI Key |
WSQXRYKKQRGFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13165055.png)




![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)


![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazine](/img/structure/B13165125.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165128.png)


